molecular formula C30H32N2O7 B11942032 dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate CAS No. 5276-60-8

dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate

Cat. No.: B11942032
CAS No.: 5276-60-8
M. Wt: 532.6 g/mol
InChI Key: ZAYYONRHDVZFMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER typically involves the protection of amino and carboxyl groups followed by coupling reactions. One common method starts with the protection of L-glutamic acid and L-alanine using carbobenzyloxy (Cbz) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: L-alanine, L-glutamic acid, and benzyl alcohol.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylamine derivatives.

Mechanism of Action

The mechanism of action of CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER involves its interaction with specific molecular targets, primarily through its ester and amide bonds. These interactions can lead to the formation of stable complexes with enzymes or other proteins, thereby modulating their activity. The compound’s benzyl groups also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER is unique due to its specific combination of L-alanine and L-glutamic acid residues, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications .

Properties

CAS No.

5276-60-8

Molecular Formula

C30H32N2O7

Molecular Weight

532.6 g/mol

IUPAC Name

dibenzyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanedioate

InChI

InChI=1S/C30H32N2O7/c1-22(31-30(36)39-21-25-15-9-4-10-16-25)28(34)32-26(29(35)38-20-24-13-7-3-8-14-24)17-18-27(33)37-19-23-11-5-2-6-12-23/h2-16,22,26H,17-21H2,1H3,(H,31,36)(H,32,34)

InChI Key

ZAYYONRHDVZFMP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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